CDK2 Potency Attainable from Pyrazolo[1,5-b]pyridazine Core vs. Pyrazolo[1,5-a]pyrimidine Core
When elaborated with appropriate substituents, the pyrazolo[1,5-b]pyridazine core yields CDK2 inhibitors with IC₅₀ values reaching 3 nM [1]. In contrast, optimized pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors typically exhibit IC₅₀ values in the 90–250 nM range, with the most potent reported derivative achieving 90 nM [2]. This approximately 30-fold potency differential at the enzymatic level reflects the distinct hydrogen-bonding geometry of the pyrazolo[1,5-b]pyridazine hinge-binding motif, as confirmed by X-ray crystallography (PDB: 3EJ1; resolution 3.22 Å) [3].
| Evidence Dimension | CDK2/Cyclin A enzymatic IC₅₀ |
|---|---|
| Target Compound Data | 3 nM (pyrazolo[1,5-b]pyridazine derivative BDBM50293152) |
| Comparator Or Baseline | 90 nM (pyrazolo[1,5-a]pyrimidine derivative 6s); 160–250 nM (other optimized pyrazolo[1,5-a]pyrimidines) |
| Quantified Difference | ~30-fold greater potency for pyrazolo[1,5-b]pyridazine core |
| Conditions | Human CDK2/Cyclin A; HTRF or radiometric assay; 2.5 µM ATP |
Why This Matters
A 30-fold potency advantage at the enzymatic level translates into substantially lower compound loading in cellular and in vivo experiments, directly impacting hit-to-lead timelines and chemical tractability for procurement decisions.
- [1] BindingDB entry BDBM50293152 / Ki Summary. Stevens, K. L. et al. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008. IC50 = 3 nM (CDK2). View Source
- [2] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA. 2024. Compound 6s: CDK2 IC50 = 0.09 µM (90 nM). View Source
- [3] RCSB PDB 3EJ1: CDK2/CyclinA complexed with a pyrazolopyridazine inhibitor. Deposited 2008-09-17. Resolution 3.22 Å. View Source
